6-Dodecyne

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20570. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

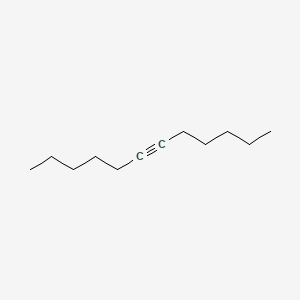

Structure

3D Structure

Propiedades

IUPAC Name |

dodec-6-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPFQAOOSAGSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220047 | |

| Record name | 6-Dodecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-99-1 | |

| Record name | 6-Dodecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Dodecyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Dodecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Dodecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Dodecyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-dodecyne (CAS RN: 6975-99-1), an internal alkyne. The information is curated for professionals in research and development who require precise data for experimental design, process development, and chemical synthesis. This document summarizes key physical constants, outlines standard experimental methodologies for their determination, and presents logical workflows for property analysis.

Core Physical and Chemical Identifiers

This compound, also known as di-n-amylacetylene, is an unsaturated hydrocarbon with a carbon-carbon triple bond located at the 6-position of its twelve-carbon chain.[1] Its molecular formula is C₁₂H₂₂.[1][2][3] At room temperature, it exists as a clear, colorless to pale yellow liquid.[2][4][5] Like other internal alkynes, it is a nonpolar compound, rendering it insoluble in water but soluble in common organic solvents such as ether, benzene, and carbon tetrachloride.[2][6][7]

Quantitative Physical Properties

The physical characteristics of this compound have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Notes and Conditions | Source(s) |

| Molecular Weight | 166.31 g/mol | - | [1][2][8] |

| Density | 0.787 g/mL | - | [1] |

| 0.79 g/mL | - | [8][9] | |

| Boiling Point | 99 - 100 °C | at 4 mmHg (reduced pressure) | [8][9] |

| Melting Point | -13.99 °C | Estimated value | [9] |

| Refractive Index (n_D) | 1.443 | Temperature not specified | [1] |

| 1.4375 - 1.4420 | at 20 °C | [4] | |

| 1.439 | Temperature not specified | [8][10] | |

| Vapor Pressure | 0.2 ± 0.2 mmHg | at 25 °C (Predicted) | [9] |

| Dielectric Constant | 2.17 | - | [1] |

Experimental Protocols for Property Determination

3.1. Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is reported at reduced pressure (4 mmHg), which is a common technique for high-boiling-point liquids to prevent decomposition.

-

Apparatus: A vacuum distillation setup is used, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump connected via a manometer.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled and sealed.

-

The system is evacuated to the desired pressure (e.g., 4 mmHg), which is monitored with the manometer.

-

The flask is gently heated using an oil bath.

-

The temperature is recorded when the liquid boils and a steady stream of condensate is observed flowing into the receiving flask. This temperature is the boiling point at that specific pressure.

-

3.2. Determination of Density

The density of a liquid is its mass per unit volume.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the sample liquid (this compound), ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtraction.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3.3. Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

The prism of the refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the this compound sample are placed on the prism.

-

The prism is closed, and the instrument's light source is activated.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for physical property determination and the relationship between the molecular structure of an alkyne and its physical properties.

Caption: Experimental workflow for determining key physical properties of this compound.

Caption: Relationship between alkyne molecular structure and resulting physical properties.

References

- 1. This compound [stenutz.eu]

- 2. CAS 6975-99-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H22 | CID 138890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. flexbooks.ck12.org [flexbooks.ck12.org]

- 7. orgosolver.com [orgosolver.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Page loading... [guidechem.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to the Key Chemical Reactions of 6-Dodecyne's Triple Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving the carbon-carbon triple bond of 6-dodecyne, a symmetrical internal alkyne. The unique electronic structure of the alkyne functional group in this compound allows for a variety of transformations, making it a valuable building block in organic synthesis. This document details the reaction mechanisms, experimental protocols, and quantitative data for key reactions, including catalytic hydrogenation, hydration, ozonolysis, halogenation, and hydrohalogenation. The information presented is intended to serve as a practical resource for researchers in academia and industry, particularly those engaged in synthetic chemistry and drug development.

Catalytic Hydrogenation

Catalytic hydrogenation of the triple bond in this compound can be controlled to produce either the corresponding alkane (dodecane) through complete reduction or the Z-alkene ((Z)-6-dodecene) via partial reduction. The stereochemical outcome of the partial hydrogenation is a key feature of this reaction.

Complete Hydrogenation to Dodecane

The complete reduction of this compound to dodecane is typically achieved using a highly active catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. The reaction proceeds to full saturation of the carbon chain.

Reaction Pathway:

Caption: Complete hydrogenation of this compound.

Partial Hydrogenation to (Z)-6-Dodecene (cis-Alkene)

The stereoselective partial hydrogenation of this compound to yield (Z)-6-dodecene is a synthetically important transformation. This is accomplished using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). The catalyst's reduced activity prevents over-reduction to the alkane and facilitates the syn-addition of hydrogen across the triple bond, resulting in the cis-alkene.

Reaction Pathway:

Caption: Partial hydrogenation to (Z)-6-dodecene.

Experimental Protocol: Partial Hydrogenation of an Internal Alkyne (General)

Materials:

-

Internal alkyne (e.g., this compound)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Solvent (e.g., ethanol, ethyl acetate, or hexane)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve the internal alkyne (1.0 eq) in a suitable solvent (e.g., ethanol, to a concentration of 0.1-0.2 M).

-

To this solution, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate).

-

Seal the flask and purge it with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For larger-scale reactions, a Parr hydrogenator or similar apparatus should be used at a controlled pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to the alkane.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude (Z)-alkene.

-

Purify the product by column chromatography or distillation as needed.

Hydration

The hydration of the triple bond in this compound results in the formation of a ketone. Due to the symmetrical nature of this compound, only one ketone product, 6-dodecanone, is possible.

Oxymercuration-Demercuration

A common method for the hydration of alkynes is oxymercuration-demercuration. This reaction typically proceeds via Markovnikov addition of water across the triple bond. For a symmetrical internal alkyne like this compound, the regioselectivity is not a concern. The reaction involves the use of a mercury(II) salt, such as mercury(II) sulfate (HgSO₄), in the presence of aqueous sulfuric acid (H₂SO₄). The initially formed enol rapidly tautomerizes to the more stable ketone.

Reaction Pathway:

Caption: Hydration of this compound to 6-dodecanone.

Experimental Protocol: Hydration of an Internal Alkyne (General)

Materials:

-

Internal alkyne (e.g., this compound)

-

Mercury(II) sulfate (HgSO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the internal alkyne (1.0 eq).

-

Prepare a solution of mercury(II) sulfate (catalytic amount, e.g., 0.1 eq) in dilute aqueous sulfuric acid.

-

Add the acidic mercury(II) sulfate solution to the alkyne.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC or GC until the starting alkyne is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with an organic solvent such as diethyl ether.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude ketone.

-

Purify the product by column chromatography or distillation.

Ozonolysis

Ozonolysis of this compound results in the oxidative cleavage of the carbon-carbon triple bond. For an internal alkyne, this reaction yields two carboxylic acids. Due to the symmetry of this compound, the ozonolysis product is two equivalents of hexanoic acid. The reaction is typically carried out by bubbling ozone through a solution of the alkyne, followed by an oxidative workup.

Reaction Pathway:

Caption: Ozonolysis of this compound.

Experimental Protocol: Ozonolysis of an Internal Alkyne (General)

Materials:

-

Internal alkyne (e.g., this compound)

-

Solvent (e.g., dichloromethane or methanol)

-

Ozone (O₃) from an ozone generator

-

Oxidizing agent for workup (e.g., hydrogen peroxide, H₂O₂)

-

Round-bottom flask with a gas inlet tube

-

Dry ice/acetone bath

Procedure:

-

Dissolve the internal alkyne (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas from an ozone generator through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.

-

Once the reaction is complete, stop the ozone flow and bubble an inert gas (e.g., nitrogen or oxygen) through the solution to remove any excess ozone.

-

Allow the solution to warm to room temperature.

-

Add an oxidizing agent, such as hydrogen peroxide, for the oxidative workup.

-

Stir the mixture until the ozonide intermediate is fully converted to the carboxylic acid products.

-

Perform an appropriate aqueous workup to separate the carboxylic acid products. This may involve extraction with an organic solvent and subsequent purification.

-

Purify the carboxylic acid products by crystallization, distillation, or column chromatography.

Halogenation

The triple bond of this compound can undergo halogenation by reacting with halogens such as bromine (Br₂) or chlorine (Cl₂). The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene. The reaction generally proceeds via an anti-addition mechanism, leading to the E-isomer as the major product. The addition of a second equivalent of the halogen leads to a tetrahaloalkane.

Reaction Pathway:

Caption: Halogenation of this compound.

Experimental Protocol: Halogenation of an Internal Alkyne (General)

Materials:

-

Internal alkyne (e.g., this compound)

-

Halogen (e.g., bromine, Br₂)

-

Inert solvent (e.g., dichloromethane, CCl₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Dissolve the internal alkyne (1.0 eq) in an inert solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the halogen (1.0 eq for the dihaloalkene) in the same solvent from a dropping funnel with stirring. The disappearance of the halogen color (e.g., the reddish-brown of bromine) indicates that the reaction is proceeding.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC or GC.

-

Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to quench any excess halogen.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr, HCl) to this compound follows Markovnikov's rule. However, for a symmetrical internal alkyne, the initial addition of one equivalent of HX will produce a mixture of (E)- and (Z)-6-halo-6-dodecene, as the regiochemistry is not selective. The addition of a second equivalent of HX will lead to a geminal dihalide, 6,6-dihalododecane.

Reaction Pathway:

Caption: Hydrohalogenation of this compound.

Experimental Protocol: Hydrohalogenation of an Internal Alkyne (General)

Materials:

-

Internal alkyne (e.g., this compound)

-

Hydrogen halide (e.g., HBr in acetic acid or as a gas)

-

Inert solvent (if using gaseous HX)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the internal alkyne (1.0 eq) in a suitable solvent (e.g., acetic acid).

-

Slowly add the hydrogen halide solution (1.0 eq for the vinyl halide) or bubble the hydrogen halide gas through the solution.

-

Stir the reaction at room temperature or with gentle heating as required.

-

Monitor the reaction by TLC or GC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over an anhydrous salt.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. As this compound is an internal alkyne, it lacks the acidic terminal proton necessary for this reaction to proceed under standard conditions. Therefore, Sonogashira coupling is generally not a key reaction for the direct functionalization of this compound's triple bond.

Quantitative Data Summary

The following table summarizes the key transformations of this compound and the expected products. Please note that specific yields can vary significantly based on the exact reaction conditions and the scale of the reaction.

| Reaction Type | Reagents | Product(s) | Typical Yield (%) | Notes |

| Complete Hydrogenation | H₂, Pd/C or PtO₂ | Dodecane | >95 | Reaction goes to completion. |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-6-Dodecene | 80-95 | High stereoselectivity for the cis-alkene. |

| Hydration | HgSO₄, H₂SO₄, H₂O | 6-Dodecanone | 70-90 | Tautomerization of the intermediate enol is rapid. |

| Ozonolysis | 1. O₃; 2. H₂O or H₂O₂ | Hexanoic Acid (2 eq) | 70-90 | Oxidative cleavage of the triple bond. |

| Halogenation (1 eq) | Br₂ or Cl₂ | (E)-6,7-Dihalo-6-dodecene | 60-80 | Predominantly anti-addition. |

| Halogenation (2 eq) | Excess Br₂ or Cl₂ | 6,6,7,7-Tetrahalododecane | >90 | Complete saturation of the triple bond. |

| Hydrohalogenation (1 eq) | HBr or HCl | Mixture of (E/Z)-6-Halo-6-dodecene | Variable | Lack of regioselectivity for symmetrical internal alkynes. |

| Hydrohalogenation (2 eq) | Excess HBr or HCl | 6,6-Dihalododecane | 70-85 | Geminal dihalide is formed. |

Conclusion

This compound serves as a versatile substrate for a range of chemical transformations centered on its triple bond. The reactions outlined in this guide—catalytic hydrogenation, hydration, ozonolysis, halogenation, and hydrohalogenation—provide access to a variety of valuable chemical entities, including alkanes, alkenes with defined stereochemistry, ketones, and carboxylic acids. The symmetrical nature of this compound simplifies the product outcomes for several of these reactions. A thorough understanding of these transformations and their experimental conditions is essential for leveraging this compound as a building block in the synthesis of more complex molecules for applications in research, drug discovery, and materials science.

6-Dodecyne: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety precautions and detailed handling guidelines for 6-dodecyne. The information herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂ | [2] |

| Molecular Weight | 166.31 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 99-100 °C at 4 mmHg | [3] |

| Density | 0.787 g/cm³ | [3] |

| Refractive Index | 1.439 | [4] |

| Solubility | Insoluble in water, soluble in organic solvents. | [5] |

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid and may be fatal if swallowed and enters airways due to aspiration hazard.[2][6] It may also cause skin and eye irritation.[6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 (50% of notifications) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 (50% of notifications) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 (50% of notifications) | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[6]

Safety Precautions

Given the hazardous nature of this compound, the following safety precautions are mandatory:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.

Flammability and Toxicity Data

Quantitative data on the flammability and toxicity of this compound is limited. The following tables summarize the available information. Where specific data for this compound is unavailable, data for the structurally similar compound n-dodecane is provided for reference with a clear disclaimer.

Flammability Data

| Parameter | Value | Notes |

| Flash Point | ≥ 93.3 °C (200 °F) | For this compound[7] |

| Autoignition Temperature | No data available | For this compound |

| Upper/Lower Explosive Limits | No data available | For this compound |

Reference Data for n-Dodecane (CAS: 112-40-3):

| Parameter | Value |

| Flash Point | 74 °C (165 °F) |

| Autoignition Temperature | 200 °C (392 °F) |

| Lower Explosive Limit | 0.6% |

Disclaimer: The flammability data for n-dodecane is provided for informational purposes only and may not be representative of this compound.

Toxicological Data

| Test | Route | Species | Value |

| LD50 | Oral | Not available | No data available |

| LD50 | Dermal | Not available | No data available |

| LC50 | Inhalation | Not available | No data available |

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and use of this compound in a research setting.

General Handling and Dispensing

Due to the potential for air and moisture sensitivity of alkynes, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

This compound

-

Schlenk flask or other suitable reaction vessel with a septum

-

Inert gas source (nitrogen or argon) with a manifold

-

Dry, clean syringes and needles

-

Cannula (double-tipped needle) for larger volume transfers

Procedure:

-

Inerting the Reaction Vessel:

-

Assemble the dry glassware and connect it to the Schlenk line.

-

Evacuate the flask under vacuum and backfill with inert gas.

-

Repeat this cycle three times to ensure an inert atmosphere.

-

-

Syringe Transfer (for small volumes):

-

Purge a dry syringe with inert gas.

-

Pierce the septum of the this compound container with the needle and draw the desired volume.

-

Inject the this compound into the reaction vessel through the septum.

-

-

Cannula Transfer (for larger volumes):

-

Ensure both the source and receiving flasks are under a positive pressure of inert gas.

-

Insert one end of the cannula into the source flask, ensuring the tip is below the liquid level.

-

Insert the other end of the cannula into the receiving flask.

-

Carefully increase the inert gas pressure in the source flask or slightly reduce the pressure in the receiving flask to initiate the transfer.

-

Typical Experimental Workflow: A Generic Reaction

This protocol outlines a general workflow for a reaction involving this compound. Specific reaction conditions (temperature, solvent, stoichiometry) will vary depending on the desired transformation.

Procedure:

-

Reaction Setup:

-

Set up the reaction vessel under an inert atmosphere as described in section 4.1.

-

Add the solvent and any other reagents to the reaction flask using appropriate transfer techniques.

-

-

Addition of this compound:

-

Add this compound to the reaction mixture via syringe or cannula transfer.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

-

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid contact with the substance. Keep away from heat and sources of ignition.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Figure 1: Safety Precautions Workflow for this compound

Figure 2: General Experimental Workflow with this compound

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAS 6975-99-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C12H22 | CID 138890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

6-Dodecyne: A Technical Guide to Commercial Availability, Synthesis, and Applications for Researchers

For researchers, scientists, and drug development professionals, 6-dodecyne presents a valuable, albeit specialized, internal alkyne for a variety of synthetic applications. This guide provides a comprehensive overview of its commercial availability, details established synthetic protocols, and explores its potential uses in research and development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, typically with a purity of 98% or higher. For researchers requiring this compound, several key suppliers offer various quantities. Pricing can vary based on the supplier and the amount purchased. Below is a summary of major suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 98% | 5 g, 25 g |

| Fisher Scientific | 98% | 5 g, 25 g |

| GFS Chemicals | 98% | 10 g |

| TCI America | >98.0% (GC) | 5 mL |

| City Chemical LLC | High Purity | Bulk quantities |

| CP Lab Safety | min 98% (GC) | 1 mL |

| CymitQuimica | >98.0%(GC) | 5 mL |

Synthesis of this compound: Experimental Protocols

While this compound is commercially available, in-house synthesis may be desirable for certain research applications. The most common and direct laboratory-scale synthesis of symmetrical internal alkynes like this compound involves the alkylation of a terminal alkyne. A representative protocol starting from 1-hexyne is detailed below.

Protocol: Synthesis of this compound via Alkylation of 1-Hexyne

This procedure involves the deprotonation of 1-hexyne with a strong base to form a sodium acetylide, followed by nucleophilic substitution with a haloalkane (1-bromohexane).

Materials:

-

1-Hexyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromohexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Deprotonation of 1-Hexyne:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.

-

Under a positive pressure of argon or nitrogen, condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).

-

Carefully add sodium amide to the liquid ammonia with stirring to form a solution.

-

Slowly add 1-hexyne dropwise to the sodium amide solution via the dropping funnel. The reaction is typically rapid, resulting in the formation of the sodium hexynide salt.

-

-

Alkylation Reaction:

-

To the solution of sodium hexynide, add 1-bromohexane dropwise via the dropping funnel.

-

Allow the reaction mixture to stir at -78 °C for several hours, then slowly warm to room temperature to allow the ammonia to evaporate.

-

-

Work-up and Isolation:

-

After the ammonia has evaporated, add anhydrous diethyl ether or THF to the reaction residue.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium amide.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification

The crude this compound is typically purified by fractional distillation under reduced pressure.[1][2] This technique is suitable for separating the desired product from any remaining starting materials or high-boiling side products. The boiling point of this compound is approximately 99-100 °C at 4 mmHg.[3]

Applications in Research and Drug Development

As an internal alkyne, this compound can serve as a versatile building block in organic synthesis. Its triple bond can undergo a variety of chemical transformations.

Organic Synthesis:

-

Precursor to Complex Molecules: The alkyne functionality can be readily transformed into other functional groups. For instance, hydration of the triple bond can yield a ketone, providing a route to more complex molecular architectures.[4][5]

-

Carbon Skeleton Elongation: The synthesis of this compound itself is an example of carbon chain extension, a fundamental operation in the synthesis of complex organic molecules.

While direct applications of this compound in drug development are not extensively documented in publicly available literature, its structural motif is relevant. The hydrophobic dodecyl chain combined with the reactive alkyne group makes it a potential component for the synthesis of:

-

Molecular Probes: The alkyne can be functionalized with reporter tags (e.g., fluorophores, biotin) for use in chemical biology to study biological processes.

-

Surfactants and Polymers: The long hydrocarbon chain suggests potential applications in materials science, such as in the synthesis of specialized surfactants or polymers.[6]

Visualizing the Synthetic Workflow

To aid in understanding the synthesis of this compound, the following diagrams illustrate the key reaction and a general experimental workflow.

References

- 1. Purification [chem.rochester.edu]

- 2. Purification [chem.rochester.edu]

- 3. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]

- 6. CAS 6975-99-1: this compound | CymitQuimica [cymitquimica.com]

Fundamental reactivity of internal alkynes like 6-dodecyne

An In-depth Technical Guide to the Fundamental Reactivity of Internal Alkynes: 6-Dodecyne as a Model Substrate

Introduction

Internal alkynes are a fundamental functional group in organic synthesis, characterized by a carbon-carbon triple bond located within a carbon chain.[1] Their unique electronic structure, arising from two orthogonal π-bonds and sp-hybridized carbon atoms, imparts a distinct reactivity profile that is crucial for the construction of complex molecular architectures in fields like drug development and materials science.[2] this compound (C12H22), a symmetrical internal alkyne, serves as an excellent model for studying this reactivity.[3] Its symmetrical nature, with a pentyl group on each side of the triple bond, simplifies reaction outcomes by eliminating regiochemical ambiguity, thus allowing for a focused examination of the stereochemical and electronic aspects of alkyne transformations.[4] This guide provides a comprehensive overview of the core reactions of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams for key transformations.

Core Reactivity Principles

The reactivity of the triple bond in this compound is primarily governed by its high electron density, making it a nucleophile that is susceptible to attack by electrophiles.[5] However, several factors distinguish its reactivity from that of alkenes. The sp-hybridized carbons of an alkyne are more electronegative than the sp2-hybridized carbons of an alkene, which results in the π-electrons of alkynes being held more tightly.[4] Consequently, electrophilic addition reactions are often slower for alkynes than for alkenes.[4] Nevertheless, the presence of two π-bonds allows for reactions to occur once to yield an alkene intermediate, or twice to yield a fully saturated alkane derivative.[6]

Key Reactions of this compound

The fundamental reactivity of this compound is best illustrated through several key classes of reactions: hydrogenation, halogenation, hydration, hydroboration-oxidation, and ozonolysis.

Hydrogenation (Reduction)

Catalytic hydrogenation of alkynes can be controlled to produce either a cis-alkene or an alkane, depending on the catalyst and reaction conditions.[7]

-

Syn-Hydrogenation to cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), the hydrogenation can be selectively stopped at the alkene stage, yielding the cis-isomer due to the syn-addition of hydrogen atoms to the catalyst surface.[5]

-

Anti-Hydrogenation to trans-Alkene: Dissolving metal reduction, using sodium or lithium in liquid ammonia, produces the trans-alkene via a radical anion intermediate.[5]

-

Complete Hydrogenation to Alkane: With a more active catalyst like platinum or palladium on carbon, two equivalents of hydrogen will add across the triple bond to yield the corresponding alkane, dodecane.[7]

Quantitative Data: Hydrogenation of this compound

| Reaction | Catalyst/Reagents | Conditions | Product | Yield (%) |

| Syn-Hydrogenation | Lindlar's Catalyst, H₂ | Room Temp, 1 atm | (Z)-6-Dodecene | High |

| Anti-Hydrogenation | Na, NH₃ (l) | -78 °C | (E)-6-Dodecene | High |

| Full Hydrogenation | Pd/C or PtO₂, H₂ | Room Temp, 1-4 atm | Dodecane | Quantitative |

Experimental Protocol: Syn-Hydrogenation of this compound to (Z)-6-Dodecene

-

Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (5% by weight of the alkyne).

-

Solvent and Reactant: Add a suitable solvent, such as methanol or ethyl acetate, followed by this compound (1 equivalent).

-

Reaction Setup: Seal the flask with a septum and flush with hydrogen gas from a balloon.

-

Reaction Execution: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or GC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to yield (Z)-6-Dodecene. Further purification can be achieved by column chromatography if necessary.

References

Solubility Characteristics of 6-Dodecyne in Common Laboratory Solvents: A Technical Guide

Introduction

6-Dodecyne (C₁₂H₂₂) is an internal alkyne characterized by a carbon-carbon triple bond at the sixth position of its twelve-carbon chain. This structure imparts a largely nonpolar and linear geometry to the molecule, which are the primary determinants of its solubility behavior.[1][2][3][4][5] This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common laboratory solvents, intended for researchers, scientists, and professionals in drug development. The document outlines the theoretical basis for its solubility, presents qualitative solubility data, and provides standardized experimental protocols for solubility determination.

Core Principles of Alkyne Solubility

The solubility of any compound is governed by the principle of "like dissolves like," which is predicated on the polarity and intermolecular forces of both the solute and the solvent. Alkynes are generally considered nonpolar molecules.[1][2][3][4] The primary intermolecular forces at play in alkynes are the weak London dispersion forces.[1][2] The linear geometry of the alkyne functional group allows for efficient molecular packing, which can lead to slightly higher boiling points compared to their corresponding alkanes and alkenes.[1]

For a solute to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. Due to their nonpolar nature, alkynes like this compound are unable to form strong hydrogen bonds with polar protic solvents such as water.[1] Consequently, they exhibit poor solubility in such solvents.[1][6] Conversely, they are readily solvated by nonpolar or weakly polar organic solvents where the intermolecular interactions are of a similar nature and magnitude.[1][6]

The considerable length of the carbon chain in this compound (a C12 compound) significantly contributes to its hydrophobicity, further diminishing its solubility in aqueous solutions.[6]

Qualitative Solubility Data

| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Benzene | Soluble | "Like dissolves like": The nonpolar nature of this compound allows for favorable London dispersion force interactions with nonpolar solvents.[1][6] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderately Soluble to Soluble | While these solvents possess a dipole moment, they can still effectively solvate nonpolar molecules like this compound, particularly those with lower polarity like DCM and THF. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The strong hydrogen bonding network of polar protic solvents prevents the nonpolar this compound molecules from readily dissolving.[1][3][4] |

Experimental Protocols

The following protocols provide standardized methods for the qualitative and semi-quantitative determination of the solubility of this compound.

Protocol 1: Qualitative Solubility Determination

Objective: To visually assess the solubility of this compound in various solvents at a fixed concentration.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, hexane, toluene, dichloromethane)

-

Small glass vials (e.g., 2 mL) with caps

-

Vortex mixer

-

Pipettes

Methodology:

-

Add approximately 1 mL of the desired solvent to a clean, labeled glass vial.

-

Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the solvent.

-

Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Allow the vial to stand at room temperature for at least 15 minutes.

-

Visually inspect the solution. The absence of any visible solid particles or cloudiness indicates that the compound is soluble at that concentration. The presence of undissolved solid indicates insolubility or partial solubility.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent for use in further experiments.

Materials:

-

This compound

-

A suitable nonpolar solvent in which this compound is known to be soluble (e.g., hexane or toluene)

-

Volumetric flask

-

Analytical balance

-

Pipettes

Methodology:

-

Accurately weigh a desired amount of this compound using an analytical balance.

-

Transfer the weighed this compound to a volumetric flask of the appropriate size.

-

Add a small amount of the chosen solvent to the flask to dissolve the this compound. Swirl gently to ensure complete dissolution.

-

Once the solute is fully dissolved, add more solvent to the flask until the volume reaches the calibration mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Store the stock solution in a tightly sealed container at an appropriate temperature, protected from light if necessary.

Visualizations

Factors Influencing the Solubility of this compound

The following diagram illustrates the key factors that determine the solubility of this compound in a given solvent.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines a typical workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 6-Dodecyne to (Z)-6-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective catalytic hydrogenation of 6-dodecyne to (Z)-6-dodecene, a critical transformation in organic synthesis for the production of various fine chemicals and pharmaceutical intermediates. The protocols herein describe two robust and highly stereoselective methods employing Lindlar's catalyst and P-2 Nickel catalyst.

Introduction

The stereoselective synthesis of (Z)-alkenes is a fundamental transformation in organic chemistry. The partial hydrogenation of alkynes offers a direct route to cis-alkenes, preventing over-reduction to the corresponding alkane.[1] This is typically achieved by using "poisoned" catalysts, which have their activity moderated to selectively catalyze the alkyne reduction.[2] Two of the most effective and widely used catalytic systems for this purpose are the heterogeneous Lindlar's catalyst (palladium-based) and the P-2 Nickel catalyst. Both methods facilitate the syn-addition of hydrogen across the triple bond, leading to the desired (Z)-isomer with high selectivity.[3]

Catalytic Systems and Performance Data

Table 1: Performance of Lindlar's Catalyst in the Hydrogenation of Internal Alkynes

| Substrate (Internal Alkyne) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Conversion (%) | (Z)-Alkene Yield (%) | Selectivity (Z:E) |

| Representative C12 Alkyne | 5% Pd on CaCO₃, poisoned | Ethanol | 25 | 1 | 2-4 | >99 | ~95 | >98:2 |

| Diphenylacetylene | 5% Pd on BaSO₄, quinoline | Methanol | 25 | 1 | 1 | 100 | 97 | >98:2 |

Table 2: Performance of P-2 Nickel Catalyst in the Hydrogenation of Internal Alkynes

| Substrate (Internal Alkyne) | Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Conversion (%) | (Z)-Alkene Yield (%) | Selectivity (Z:E) |

| Representative C12 Alkyne | P-2 Ni, Ethylenediamine | Ethanol | 25 | 1 | 1-3 | >99 | ~96 | >99:1 |

| 4-Octyne | Ni-NPs in [CNC₃MMIM]NTf₂ | Ionic Liquid | 40 | 4 | 16 | 92 | 82 | High Z-selectivity |

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound to (Z)-6-dodecene using Lindlar's catalyst and P-2 Nickel catalyst.

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol describes the selective hydrogenation of this compound using commercially available Lindlar's catalyst.

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

-

Quinoline (optional, as an additional poison to enhance selectivity)

-

Anhydrous ethanol (or other suitable solvent like ethyl acetate or hexane)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Equipment:

-

Round-bottom flask with a stir bar

-

Hydrogen balloon or a Parr hydrogenation apparatus

-

Schlenk line or manifold for inert gas and hydrogen

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the alkyne in anhydrous ethanol (concentration typically 0.1-0.5 M).

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add Lindlar's catalyst (5-10 wt% relative to the alkyne). If desired, a small amount of quinoline (1-2 drops per gram of alkyne) can be added to the reaction mixture to further suppress over-reduction.

-

Hydrogenation: Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times. If using a balloon, inflate it with hydrogen and attach it to the flask via a needle. For larger-scale reactions, a hydrogenation apparatus with pressure control is recommended (typically 1-4 atm of H₂).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or ¹H NMR spectroscopy by observing the disappearance of the starting alkyne and the appearance of the (Z)-alkene product.

-

Work-up: Once the reaction is complete (typically when hydrogen uptake ceases or the starting material is fully consumed as per monitoring), carefully vent the excess hydrogen and purge the flask with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with a small amount of ethanol and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude (Z)-6-dodecene can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

This protocol details the in-situ preparation of the P-2 Nickel catalyst and its subsequent use for the selective hydrogenation of this compound.

Materials:

-

This compound

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Ethylenediamine (optional, as a promoter for enhanced selectivity)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Equipment:

-

Two round-bottom flasks

-

Magnetic stirrer

-

Hydrogenation apparatus (as in Protocol 1)

-

Syringes and needles

-

Filtration and concentration equipment

Procedure:

-

Catalyst Preparation (in-situ):

-

In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 mmol per 10 mmol of alkyne) in anhydrous ethanol.

-

In a separate flask, prepare a solution of sodium borohydride (e.g., 1.25 mmol) in ethanol.

-

With vigorous stirring, rapidly add the sodium borohydride solution to the nickel acetate solution. A fine black precipitate of P-2 Nickel catalyst will form immediately.[4]

-

-

Reaction Setup:

-

To the freshly prepared P-2 Nickel catalyst suspension, add a solution of this compound (1.0 eq) in ethanol.

-

For enhanced (Z)-selectivity, ethylenediamine (1-2 equivalents relative to the nickel salt) can be added to the catalyst suspension before the addition of the alkyne.

-

-

Hydrogenation:

-

Immediately equip the flask for hydrogenation as described in Protocol 1 (purge with H₂, use a balloon or Parr apparatus).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

-

-

Reaction Monitoring:

-

Monitor the reaction progress using TLC or GC. The reaction is typically rapid and should be stopped once the starting alkyne is consumed to prevent isomerization or over-reduction.

-

-

Work-up and Purification:

-

Once complete, vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the black nickel catalyst.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography if necessary.

-

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow and the logical relationship of the catalytic hydrogenation process.

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Caption: Signaling pathway of the catalytic hydrogenation of this compound.

References

Application of 6-Dodecyne in Organic Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dodecyne is a symmetrical internal alkyne that serves as a versatile building block in organic synthesis. Its C-C triple bond can participate in a variety of transformations, allowing for the construction of complex molecular architectures. This document provides detailed application notes and protocols for two key synthetic applications of this compound: the nickel-catalyzed C-H alkenylation of pyridines and the cobalt-catalyzed synthesis of quinolines. These methods highlight the utility of this compound in forming C-C and C-N bonds, which are fundamental in the synthesis of pharmaceuticals and functional materials.[1]

Application 1: Nickel-Catalyzed C3-H Alkenylation of Pyridines

The selective functionalization of C-H bonds in heteroaromatic compounds is a significant challenge in organic synthesis. A novel nickel-catalyzed method allows for the C3-selective alkenylation of pyridines with internal alkynes like this compound. This reaction is particularly valuable as it can be applied to complex, biologically active molecules in late-stage functionalization, offering a direct route to previously inaccessible derivatives. The reaction proceeds with high regioselectivity, favoring the C3 position of the pyridine ring.

Quantitative Data

| Entry | Pyridine Substrate | Alkyne | Catalyst System | Yield (%) | C3:C4:C2 Selectivity |

| 1 | Pyridine | This compound | Ni(cod)₂/L₁₀/AlⁱBu₃/ᵗBuONa | 85 | >98:2:0 |

| 2 | 3-Methylpyridine | This compound | Ni(cod)₂/L₁₀/AlⁱBu₃/ᵗBuONa | 78 | >98:2:0 |

| 3 | 4-Phenylpyridine | This compound | Ni(cod)₂/L₁₀/AlⁱBu₃/ᵗBuONa | 91 | >98:2:0 |

| 4 | 2-Chloropyridine | This compound | Ni(cod)₂/L₁₀/AlⁱBu₃/ᵗBuONa | 65 | >98:2:0 |

Data is representative of typical yields and selectivities reported for this type of reaction.

Experimental Protocol

Materials:

-

This compound (C₁₂H₂₂)

-

Substituted Pyridine

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Bifunctional NHC ligand (L₁₀)

-

Triisobutylaluminium (AlⁱBu₃)

-

Sodium tert-butoxide (ᵗBuONa)

-

Anhydrous Toluene

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating block

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(cod)₂ (0.08 mmol, 20 mol%), the bifunctional NHC ligand L₁₀ (0.08 mmol, 20 mol%), and sodium tert-butoxide (0.10 mmol, 25 mol%). Add 1.0 mL of anhydrous toluene.

-

Reaction Mixture Assembly: Seal the Schlenk tube, remove it from the glovebox, and place it on a Schlenk line. Heat the mixture at 80 °C for 30 minutes.

-

Substrate Addition: After cooling to room temperature, add the pyridine substrate (0.40 mmol, 1.0 equiv) and this compound (1.20 mmol, 3.0 equiv) to the reaction mixture under a positive pressure of nitrogen.

-

Initiation: Add triisobutylaluminium (0.08 mmol, 20 mol%) to the mixture.

-

Reaction: Place the sealed Schlenk tube in a preheated heating block at 100 °C and stir for 12 hours.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of 2 mL of methanol. Dilute the mixture with 10 mL of ethyl acetate and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired C3-alkenylated pyridine product. The ratio of isomers is determined by ¹H NMR spectroscopy.

Experimental Workflow

Application 2: Cobalt-Catalyzed Synthesis of Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and natural products. A cobalt-catalyzed redox-neutral annulation of anilides with internal alkynes, such as this compound, provides an efficient and atom-economical route to substituted quinolines.[1][2] This method avoids the use of harsh reagents and offers a straightforward approach to constructing the quinoline core.

Quantitative Data

| Entry | Anilide Substrate | Alkyne | Catalyst System | Yield (%) |

| 1 | Acetanilide | This compound | Co(OAc)₂/dppp/Zn(OTf)₂ | 88 |

| 2 | 4-Methylacetanilide | This compound | Co(OAc)₂/dppp/Zn(OTf)₂ | 92 |

| 3 | 4-Methoxyacetanilide | This compound | Co(OAc)₂/dppp/Zn(OTf)₂ | 85 |

| 4 | 4-Chloroacetanilide | This compound | Co(OAc)₂/dppp/Zn(OTf)₂ | 76 |

Data is representative of typical yields reported for this type of reaction.

Experimental Protocol

Materials:

-

This compound (C₁₂H₂₂)

-

Substituted Anilide

-

Cobalt(II) acetate [Co(OAc)₂]

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Zinc trifluoromethanesulfonate [Zn(OTf)₂]

-

Anhydrous 1,4-Dioxane

-

Standard Schlenk tube and glassware

-

Magnetic stirrer and heating block

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the anilide substrate (0.5 mmol, 1.0 equiv), Co(OAc)₂ (0.025 mmol, 5 mol%), dppp (0.03 mmol, 6 mol%), and Zn(OTf)₂ (0.1 mmol, 20 mol%).

-

Solvent and Reagent Addition: Evacuate and backfill the Schlenk tube with nitrogen three times. Add 2.0 mL of anhydrous 1,4-dioxane followed by this compound (0.6 mmol, 1.2 equiv) via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated heating block at 120 °C. Stir the reaction mixture for 24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with 15 mL of ethyl acetate and pass it through a short plug of silica gel, eluting with further ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted quinoline.

Reaction Pathway

References

Application Notes and Protocols for the Synthesis of Aryl-Alkynes via Sonogashira Coupling

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a combination of palladium and copper complexes, is prized for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4] This document provides a detailed experimental protocol for a standard Sonogashira coupling reaction and discusses the considerations for extending this methodology to internal alkynes, such as 6-dodecyne.

While the classical Sonogashira reaction utilizes a terminal alkyne, the direct coupling of internal alkynes presents a greater challenge due to their lower reactivity and the potential for competing side reactions. This application note will first detail a reliable protocol for the coupling of a terminal alkyne, 1-dodecyne, with iodobenzene, and then delve into the challenges and potential strategies for the coupling of internal alkynes.

Reaction Scheme: Standard Sonogashira Coupling

Experimental Protocols

Protocol 1: Sonogashira Coupling of Iodobenzene with 1-Dodecyne

This protocol describes a standard procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.[5]

Materials and Reagents:

-

Iodobenzene (1.0 mmol, 1.0 equiv)

-

1-Dodecyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or toluene (5 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

-

Magnetic stirrer and heating plate

-

Thin-layer chromatography (TLC) plates

-

Reagents for work-up and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).

-

Add the aryl halide (iodobenzene, 204 mg, 1.0 mmol) and the anhydrous solvent (5 mL).

-

Add the amine base (triethylamine, 0.42 mL, 3.0 mmol).

-

Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and complex formation.

-

Addition of Alkyne: Add the terminal alkyne (1-dodecyne, 0.23 mL, 1.2 mmol) to the reaction mixture dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl halide has been consumed. For less reactive aryl halides (e.g., bromides), heating may be necessary.[1]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the same solvent.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of various terminal alkynes with aryl halides under typical conditions.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | 1-Dodecyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | >90 | [1][5] |

| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | THF | RT | 4 | 95 | [5] |

| 3 | Bromobenzene | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 12 | 85 | [1] |

| 4 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 6 | 92 | General Literature |

Challenges and Strategies for Coupling of Internal Alkynes (e.g., this compound)

The direct cross-coupling of internal alkynes, such as this compound, with aryl halides under Sonogashira conditions is not a standard transformation and presents several challenges:

-

Lack of an Acidic Proton: The classical Sonogashira mechanism involves the deprotonation of a terminal alkyne to form a copper acetylide intermediate.[1] Internal alkynes lack this acidic proton, preventing this key activation step.

-

Steric Hindrance: The substituents on both sides of the internal alkyne can sterically hinder the approach of the palladium catalyst, slowing down or inhibiting the reaction.

-

Alternative Reaction Pathways: Forcing conditions (e.g., high temperatures) may lead to undesired side reactions, such as alkyne isomerization or decomposition.

Potential Strategies for Further Research:

While a standard protocol is not available, researchers can explore the following strategies, which are at the forefront of cross-coupling chemistry:

-

C-H Activation: A promising approach involves the direct C-H functionalization of the internal alkyne. This would require a catalyst system capable of cleaving a C(sp²)-H or C(sp³)-H bond adjacent to the alkyne and facilitating the coupling with the aryl halide. This is an active area of research and would likely require specialized ligands and reaction conditions.

-

Alternative Catalyst Systems: Exploring catalyst systems beyond the traditional Pd/Cu combination may be fruitful. Nickel-based catalysts, for instance, have shown different reactivity profiles in cross-coupling reactions.[6]

-

Use of Directing Groups: Installing a directing group on the alkyne substrate can help to position the metal catalyst and promote a selective C-H activation at a specific site.

-

Decarboxylative Coupling: If a related alkynyl carboxylic acid is available, a decarboxylative coupling strategy could be employed to generate the desired internal alkyne.

Given these challenges, a more practical approach for synthesizing an aryl-substituted dodecyne would be to start with a terminal alkyne (e.g., 1-dodecyne) and perform a standard Sonogashira coupling, or to employ other synthetic routes that do not rely on the direct coupling of an internal alkyne.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the Sonogashira coupling experiment.

Catalytic Cycle of Sonogashira Coupling

References

Application Notes and Protocols for the Hydration of 6-Dodecyne to 6-Dodecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds. This application note provides a detailed protocol for the acid-catalyzed hydration of the symmetrical internal alkyne, 6-dodecyne, to produce the corresponding ketone, 6-dodecanone. The use of a mercury(II) salt as a co-catalyst is a common and effective method to achieve this transformation.[1][2][3] Due to the symmetrical nature of this compound, the reaction proceeds with high regioselectivity to yield a single ketone product.[4][5] This protocol outlines the experimental procedure, necessary reagents and equipment, and data for the successful synthesis and purification of 6-dodecanone.

Reaction Principle

The acid-catalyzed hydration of an alkyne proceeds via the addition of water across the carbon-carbon triple bond. The reaction is initiated by the electrophilic attack of a proton on the alkyne, forming a vinyl cation intermediate. In the presence of a mercury(II) salt catalyst, the reaction rate is significantly enhanced.[1][6][3] Water then acts as a nucleophile, attacking the vinyl cation. The subsequent deprotonation results in the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding the final ketone product.[4][1][5] For symmetrical internal alkynes like this compound, the addition of the hydroxyl group can occur at either of the two sp-hybridized carbons, leading to the formation of a single ketone isomer.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the hydration of this compound to 6-dodecanone based on established methodologies for similar alkyne hydrations.

| Parameter | Value | Reference |

| Reactant | This compound | N/A |

| Product | 6-Dodecanone | N/A |

| Catalyst | Sulfuric Acid (H₂SO₄) | [1][6] |

| Co-catalyst | Mercury(II) Sulfate (HgSO₄) | [1][6][3] |

| Solvent | Aqueous Ethanol | General Practice |

| Reaction Temperature | 60-80 °C | General Practice |

| Reaction Time | 2-4 hours | General Practice |

| Typical Yield | 85-95% | General Practice |

Experimental Protocol

This protocol details the steps for the hydration of this compound to 6-dodecanone.

Materials:

-

This compound

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Mercury(II) Sulfate (HgSO₄)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

-

Catalyst Addition: In a separate beaker, carefully and slowly add concentrated sulfuric acid (0.1 equivalents) to a stirred solution of water. To this acidic solution, add mercury(II) sulfate (0.05 equivalents). Stir until the mercury salt is dissolved.

-

Reaction Initiation: Carefully add the acidic catalyst solution to the solution of this compound in the round-bottom flask.

-

Heating: Heat the reaction mixture to 60-80 °C using a heating mantle or oil bath and maintain a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and extract the product.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of gas evolution.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtered organic solution using a rotary evaporator to remove the solvent.

-

The crude 6-dodecanone can be purified by either vacuum distillation or column chromatography on silica gel.[7]

-

Visualizations

Signaling Pathway of Acid-Catalyzed Alkyne Hydration:

Caption: Acid-catalyzed hydration of this compound to 6-dodecanone.

Experimental Workflow for the Synthesis of 6-Dodecanone:

Caption: Experimental workflow for 6-dodecanone synthesis.

References

- 1. fiveable.me [fiveable.me]

- 2. Ketone - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Dodecyne

Audience: Researchers, scientists, and drug development professionals.

Introduction: